Irdabisant

描述

伊达比桑特,也称为 CEP-26401,是一种新型的、强效的组胺 H3 受体拮抗剂和反向激动剂。它在增强认知和促进清醒方面显示出巨大的潜力。 该化合物因其在治疗认知和注意力障碍方面的治疗潜力以及作为精神分裂症辅助治疗的潜在用途而被广泛研究 .

准备方法

合成路线和反应条件

伊达比桑特通过多步过程合成,包括形成哒嗪酮核心和随后的功能化。关键步骤包括:

工业生产方法

伊达比桑特的工业生产涉及扩大上述合成路线的规模。该工艺针对产量和纯度进行了优化,确保最终产品符合医药标准。 反应条件经过精心控制以保持一致性和可重复性 .

化学反应分析

反应类型

伊达比桑特会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .

科学研究应用

Cognitive Disorders

Case Study: Schizophrenia

Irdabisant has shown promise in preclinical models for improving cognitive deficits associated with schizophrenia. In studies using DBA/2NCrl mice, this compound improved prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in schizophrenia patients. This suggests its potential utility as an adjunctive therapy alongside traditional antipsychotics .

Data Table: Cognitive Enhancements in Animal Models

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Raddatz et al. (2012) | DBA/2NCrl mice | 10-30 (i.p.) | Increased PPI |

| Passani et al. (2004) | Rat social recognition | 0.01-0.1 (p.o.) | Improved memory performance |

| Brioni et al. (2011) | Various rodent models | Various | Enhanced cognitive function |

Attention Deficit Hyperactivity Disorder (ADHD)

This compound's wake-promoting properties make it a candidate for treating ADHD. Preclinical studies indicate that H3 receptor antagonists can improve attention and reduce hyperactivity in animal models. Ongoing clinical trials are assessing the efficacy of this compound in adult ADHD patients .

Data Table: ADHD Clinical Trials

| Trial ID | Phase | Population | Status |

|---|---|---|---|

| NCT01018875 | II | Adult ADHD patients | Completed |

| NCT00531752 | II | Adult ADHD patients | Results awaited |

Sleep Disorders

Due to its wake-promoting effects, this compound has potential applications in treating sleep disorders such as narcolepsy and excessive daytime sleepiness. Its ability to modulate histamine levels may help regulate sleep-wake cycles without the sedative effects commonly associated with other treatments .

Safety and Tolerability

Clinical trials have demonstrated that this compound is generally well-tolerated with a favorable safety profile. Studies involving multiple ascending doses have shown no significant adverse effects, making it a viable candidate for long-term treatment regimens in various populations .

作用机制

伊达比桑特通过拮抗和反向激动组胺 H3 受体发挥其作用。该受体参与调节各种神经递质的释放,包括组胺、乙酰胆碱和多巴胺。 通过阻断该受体,伊达比桑特增强了这些神经递质的释放,从而改善认知功能和清醒 .

相似化合物的比较

类似化合物

ABT-239: 另一种具有类似认知增强特性的组胺 H3 受体拮抗剂。

匹罗利桑: 一种用于治疗嗜睡症的组胺 H3 受体拮抗剂。

硫代哌酰胺: 一种在研究中有应用的组胺 H3 受体拮抗剂

独特性

伊达比桑特的独特性在于其对组胺 H3 受体的高效力和选择性。 与其他类似化合物相比,它在临床前模型中显示出优异的疗效,使其成为进一步开发的有希望的候选者 .

生物活性

Irdabisant, also known as CEP-26401, is a selective and orally active inverse agonist of the histamine H3 receptor (H3R). It has garnered attention for its potential therapeutic applications in cognitive disorders and schizophrenia due to its cognition-enhancing and wake-promoting activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound exhibits a strong affinity for both rat and human H3 receptors, with Ki values of 7.2 nM and 2.0 nM, respectively . The compound is characterized by its ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders. Below is a summary of its pharmacological properties:

| Property | Value |

|---|---|

| H3 Receptor Ki (Rat) | 7.2 nM |

| H3 Receptor Ki (Human) | 2.0 nM |

| hERG Inhibition IC50 | 13.8 μM |

| Cognition Enhancement (ED50) | 0.06 mg/kg (oral) |

| Wake-Promoting Activity | 3-30 mg/kg (oral) |

This compound functions primarily as an inverse agonist at H3 receptors, which are known to play a critical role in modulating neurotransmitter release in the brain. By inhibiting H3 receptor activity, this compound enhances the release of key neurotransmitters such as dopamine and norepinephrine, thereby improving cognitive function and promoting wakefulness .

In Vitro Studies

In vitro studies have demonstrated that this compound has low binding affinity for other histamine receptor subtypes (H1, H2, H4), indicating high selectivity for H3 receptors. It also exhibits minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

In Vivo Studies

This compound has been evaluated in various animal models to assess its cognitive and behavioral effects:

- Cognition Enhancement : In the rat social recognition model, this compound improved performance significantly at doses ranging from 0.01 to 0.1 mg/kg . This suggests potential utility in treating cognitive impairments associated with schizophrenia and other disorders.

- Wake-Promoting Effects : Administration of this compound at doses between 3-30 mg/kg resulted in significant wakefulness in treated rats, with subjects remaining awake approximately 90% of the time for up to three hours post-dosing .

- Prepulse Inhibition : In DBA/2NCrl mice, this compound increased prepulse inhibition (PPI) at doses of 10 and 30 mg/kg, indicating its potential efficacy in improving sensory processing deficits often seen in schizophrenia .

Case Studies

A study involving single and multiple ascending dose assessments concluded that this compound demonstrated favorable pharmacokinetic properties across species, including rapid absorption and moderate clearance rates in monkeys and dogs compared to rats . These findings support further clinical development aimed at establishing safety and efficacy in human populations.

属性

CAS 编号 |

1005402-19-6 |

|---|---|

分子式 |

C18H23N3O2 |

分子量 |

313.4 g/mol |

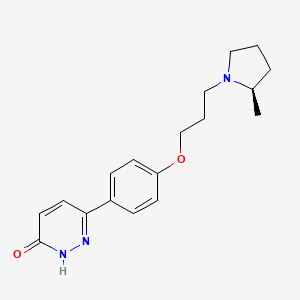

IUPAC 名称 |

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1 |

InChI 键 |

XUKROCVZGZNGSI-CQSZACIVSA-N |

SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |

手性 SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |

规范 SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |

外观 |

Solid powder |

Key on ui other cas no. |

1005402-19-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one CEP 26401 CEP-26401 CEP26401 irdabisant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。